molecular formula C13H11NO B12048415 3-(4-Methylpyridin-3-yl)benzaldehyde

3-(4-Methylpyridin-3-yl)benzaldehyde

Cat. No.: B12048415
M. Wt: 197.23 g/mol
InChI Key: ZRRSZLSAEFEUSD-UHFFFAOYSA-N
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Description

3-(4-Methylpyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO It consists of a benzaldehyde moiety substituted with a 4-methylpyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpyridin-3-yl)benzaldehyde typically involves the reaction of 4-methylpyridine with benzaldehyde under specific conditions. One common method is the condensation reaction, where 4-methylpyridine is reacted with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.

Major Products Formed

    Oxidation: 3-(4-Methylpyridin-3-yl)benzoic acid.

    Reduction: 3-(4-Methylpyridin-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Methylpyridin-3-yl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Methylpyridin-3-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridine: A precursor in the synthesis of 3-(4-Methylpyridin-3-yl)benzaldehyde.

    Benzaldehyde: Another precursor used in the synthesis.

    3-(4-Pyridinyl)benzaldehyde: A similar compound with a pyridine ring instead of a methylpyridine ring.

Uniqueness

This compound is unique due to the presence of both a benzaldehyde and a 4-methylpyridine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-(4-methylpyridin-3-yl)benzaldehyde

InChI

InChI=1S/C13H11NO/c1-10-5-6-14-8-13(10)12-4-2-3-11(7-12)9-15/h2-9H,1H3

InChI Key

ZRRSZLSAEFEUSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=CC(=C2)C=O

Origin of Product

United States

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